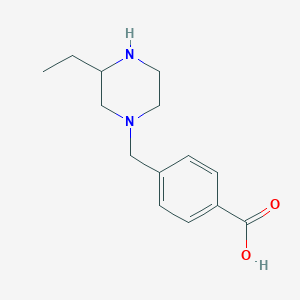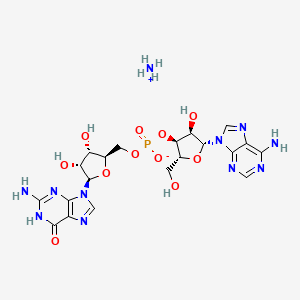
3-Aminoquinolin-5-OL
Descripción general
Descripción
3-Aminoquinolin-5-OL is a chemical compound with diverse applications in scientific research. Its unique structure offers potential for drug development. The molecular formula of 3-Aminoquinolin-5-OL is C9H8N2O and its molecular weight is 160.17 .
Synthesis Analysis
A facile and efficient synthetic method for 3-aminoquinolines has been reported . The straightforward process starts from easily available triazoles and 2-aminobenzaldehydes .
Molecular Structure Analysis
The molecular structure of 3-Aminoquinolin-5-OL consists of a benzene ring fused with a pyridine ring. The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .
Chemical Reactions Analysis
Quinoline and its derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Physical And Chemical Properties Analysis
3-Aminoquinolin-5-OL is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Pharmacological Significance
Quinoline compounds, including 3-Aminoquinolin-5-OL, play a crucial role in medicinal chemistry due to their diverse pharmacological activities. They are key motifs in several active pharmaceutical ingredients and are used in developing drugs for various diseases .
Industrial Chemistry Material Synthesis
In industrial chemistry, quinoline derivatives are utilized in synthesizing materials that require specific chemical properties. Their unique structure makes them suitable for complex chemical processes .
Green Chemistry Sustainable Processes
There is a growing demand for greener and more sustainable chemical processes. Quinoline compounds are at the forefront of this movement, as chemists strive to develop environmentally friendly synthesis methods .
Photophysical Research Optical Properties
Quinoline derivatives exhibit interesting photophysical properties, making them valuable in research related to UV-Visible absorption and steady-state fluorescence spectroscopies .
Antioxidant Studies Free Radical Scavenging
The antioxidant activity of quinoline compounds is another area of interest. Studies have been conducted to evaluate their effectiveness in scavenging free radicals, which is important in preventing oxidative stress-related damage .
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . This suggests that 3-Aminoquinolin-5-OL and its derivatives could have significant potential for future drug development .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer activities
Mode of Action
The exact mode of action of 3-Aminoquinolin-5-OL is currently unknown. It’s worth noting that quinoline-based compounds, such as primaquine, are known to accumulate within the mitochondria, resulting in swelling and structural changes within the inner membranes
Biochemical Pathways
For instance, 8-aminoquinolines, a class of antimalarial drugs, are effective against the liver stages of Plasmodium infections
Result of Action
It’s worth noting that quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer activities
Propiedades
IUPAC Name |
3-aminoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDORXRXKSRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857277 | |
| Record name | 3-Aminoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinolin-5-OL | |
CAS RN |
1261625-77-7 | |
| Record name | 3-Aminoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















